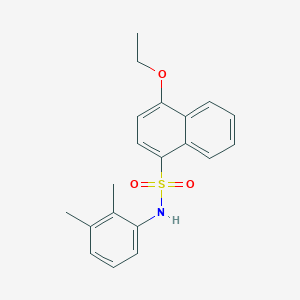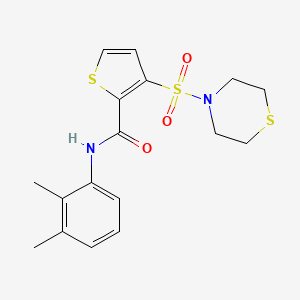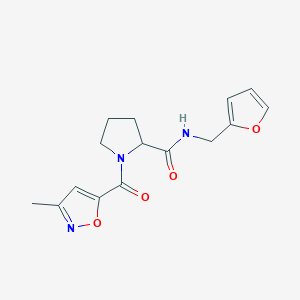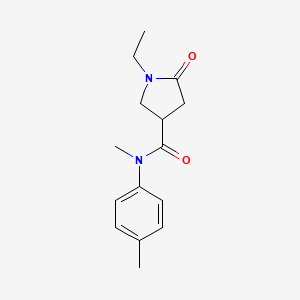![molecular formula C16H20N4O B7566658 N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566658.png)
N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a critical role in the regulation of sleep-wake cycles, appetite, and energy expenditure. JNJ-40411813 has been shown to have potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide is a selective antagonist of the orexin-1 receptor, which is one of two receptors that bind orexins. Orexins are neuropeptides that play a critical role in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the orexin-1 receptor, N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide reduces the activity of orexin neurons in the brain, leading to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects
N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its effects on sleep and appetite, N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide has been shown to reduce anxiety-like behavior in rats. N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide has also been shown to reduce the release of dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide is its selectivity for the orexin-1 receptor, which reduces the likelihood of off-target effects. Additionally, N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide. One area of interest is its potential use in the treatment of sleep disorders, such as insomnia and narcolepsy. Another area of interest is its potential use in the treatment of obesity and addiction. Additionally, further studies are needed to better understand the mechanisms underlying N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide's effects on anxiety-like behavior and dopamine release.
Métodos De Síntesis
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide was first reported by researchers at Janssen Pharmaceutica in 2010. The synthesis involves a five-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrrolidine ring, which is achieved through a cyclization reaction using a palladium catalyst.
Aplicaciones Científicas De Investigación
N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One study found that N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide improved sleep in rats and had no effect on wakefulness or locomotor activity. Another study found that N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide reduced food intake and body weight in obese rats. Additionally, N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Propiedades
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-10-13(2)20(18-12)15-7-5-6-14(11-15)17-16(21)19-8-3-4-9-19/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFORISQACPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)NC(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea](/img/structure/B7566608.png)
![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566613.png)

![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)

![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide](/img/structure/B7566664.png)
![1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-hydroxyphenyl)sulfanylethanone](/img/structure/B7566682.png)
![2-cyclohexyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566690.png)